molecular formula C24H27ClN6O2S B2547007 1-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 892769-32-3

1-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Katalognummer B2547007
CAS-Nummer: 892769-32-3
Molekulargewicht: 499.03
InChI-Schlüssel: SWXIYUCXPSQYBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus, which is known to be an attractive scaffold for the preparation of adenosine receptor antagonists. The core structure has been modified to potentially improve its pharmacological properties, such as water solubility and receptor selectivity.

Synthesis Analysis

The synthesis of related compounds typically involves the cyclization of precursor molecules in the presence of a catalyst or a reagent that facilitates the formation of the desired heterocyclic ring system. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved by cyclization of a thiosemicarbazide derivative in the presence of nickel(II) nitrate . This suggests that the synthesis of the compound may also involve similar cyclization steps, possibly with different substituents to achieve the unique structure.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure of a related compound showed that molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, and these dimers are further packed into layers by π-stacking interactions between the aromatic systems of neighboring molecules . This information is crucial for understanding the molecular interactions that could influence the biological activity of the compound.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of various functional groups and the overall stability of the heterocyclic ring system. The related literature does not provide specific details on the chemical reactions of the compound , but it can be inferred that the presence of a piperazine ring and a chlorophenyl group could lead to potential reactions involving nucleophilic substitution or interactions with biological targets such as adenosine receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as water solubility, are important for its potential therapeutic application. The related literature indicates that modifications at the C(5) position of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus can significantly affect water solubility. For example, the introduction of a piperidin-4-yl ring in place of a pyridin-4-yl moiety has been shown to improve water solubility and generate stable, water-soluble salts suitable for intravenous infusion . This suggests that the solubility of the compound could also be enhanced through careful structural modifications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

  • Heteroaromatization and Antimicrobial Applications : Research demonstrates the synthesis of various pyrimidine derivatives, including triazolo[1,5-c]pyrimidines, exhibiting antimicrobial activities. These compounds are synthesized through reactions involving chlorophenyl and other reagents, indicating potential for developing new antimicrobial agents (El-Agrody et al., 2001).

  • Synthesis of Triazole Derivatives with Antimicrobial Properties : Novel triazole derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing moderate to good activities against test microorganisms. This suggests their potential in drug development for treating microbial infections (Bektaş et al., 2007).

Synthesis and Biological Evaluation

  • Antihypertensive Agents : Some triazolopyrimidines have been synthesized and tested for their antihypertensive activities, with certain compounds showing promising results. This indicates potential applications in developing treatments for hypertension (Bayomi et al., 1999).

  • Synthesis and Evaluation of Thiazolopyrimidines : A study on the synthesis of thiazolopyrimidine derivatives for antimicrobial and antitumor applications revealed some compounds with promising antimicrobial activity, although none showed significant antitumor effects. This research could guide the development of new antimicrobial agents (Said et al., 2004).

Molecular Docking and Antimicrobial Evaluation

  • Piperazine and Triazolo-Pyrazine Derivatives : New piperazine and triazolo-pyrazine derivatives have been synthesized and evaluated for their antimicrobial activities, showing good inhibition against certain bacterial strains. Molecular docking studies indicate their potential in antimicrobial drug development (Patil et al., 2021).

Adenosine A2a Receptor Antagonists

  • Adenosine A2a Receptor Antagonists for Parkinson's Disease : Research into adenosine A2a receptor antagonists using triazolotriazine core structures has shown certain analogs to be orally active in a mouse model of Parkinson's disease, highlighting potential therapeutic applications (Vu et al., 2004).

Anti-Inflammatory Applications

  • Anti-Inflammatory Activity : The synthesis and evaluation of 4-phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-5(4H)-ones have identified compounds with significant anti-inflammatory activity, suggesting potential for developing new anti-inflammatory drugs (Pan et al., 2015).

Eigenschaften

IUPAC Name

12-[4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN6O2S/c1-2-11-30-23(33)22-19(10-16-34-22)31-20(26-27-24(30)31)4-3-5-21(32)29-14-12-28(13-15-29)18-8-6-17(25)7-9-18/h6-10,16H,2-5,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXIYUCXPSQYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.